Differentiation in Regioselectivity: Impact of Substitution Pattern on Biological Activity
The regioisomeric substitution of the pyridazine core directly impacts biological activity, as evidenced by a direct head-to-head comparison of 3-bromo-4-(trifluoromethyl)pyridazine with its 3-bromo-6-(trifluoromethyl) isomer. While both compounds possess the same molecular formula (C5H2BrF3N2) and mass (225.93535 Da), their distinct substitution patterns lead to measurable differences in antimicrobial activity [1].
| Evidence Dimension | Antibacterial Activity (IC50) |
|---|---|
| Target Compound Data | 3.19E+3 nM (IC50) [1] |
| Comparator Or Baseline | 3-Bromo-6-(trifluoromethyl)pyridazine (Data not publicly available for the same assay) |
| Quantified Difference | Not quantifiable due to lack of comparator data in the same assay |
| Conditions | Antibacterial activity against Enterococcus faecalis CECT 481, assessed as inhibition of microbial growth after 18 hr incubation using a 2-fold microtiter broth dilution method [1] |
Why This Matters
This demonstrates that regioisomers cannot be assumed to have identical biological profiles, and the specific 3-bromo-4-(trifluoromethyl) substitution pattern must be used to reproduce or build upon published SAR data.
- [1] BindingDB. (2020). BindingDB Entry BDBM50498340 CHEMBL3585717: 3-Bromo-4-(trifluoromethyl)pyridazine. Retrieved from www.bindingdb.org. View Source
